molecular formula C24H42O B12557597 Phenol, 2,4-di-sec-nonyl- CAS No. 191810-84-1

Phenol, 2,4-di-sec-nonyl-

Cat. No.: B12557597
CAS No.: 191810-84-1
M. Wt: 346.6 g/mol
InChI Key: DGOXPVZTBOVSNE-UHFFFAOYSA-N
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Description

Phenol, 2,4-di-sec-nonyl- (CAS 137-99-5) is a high molecular weight alkylphenol compound characterized by its two branched nonyl chains located at the 2 and 4 positions of the phenol ring. This specific structure contributes to its high hydrophobicity, with an estimated log Pow of 10.5 and exceptionally low water solubility, making it a candidate for research involving hydrophobic interactions and partitioning . As a dialkylphenol, it finds primary utility in industrial and scientific research applications, particularly in the development of specialized polymers, where it can function as a precursor or additive . Its high molecular weight and branched structure are key for modifying material properties. In line with other alkylphenols, its environmental behavior is a point of scientific interest; it is expected to have low mobility in soil and requires careful handling to prevent environmental release . Available data indicates it may cause skin irritation and allergic reactions, and it is harmful to aquatic life with long-lasting effects . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and conduct all handling in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

191810-84-1

Molecular Formula

C24H42O

Molecular Weight

346.6 g/mol

IUPAC Name

2,4-di(nonan-2-yl)phenol

InChI

InChI=1S/C24H42O/c1-5-7-9-11-13-15-20(3)22-17-18-24(25)23(19-22)21(4)16-14-12-10-8-6-2/h17-21,25H,5-16H2,1-4H3

InChI Key

DGOXPVZTBOVSNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)C1=CC(=C(C=C1)O)C(C)CCCCCCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Phenol, 2,4 Di Sec Nonyl

Established Synthetic Pathways for 2,4-Di-substituted Phenols

The most prevalent method for synthesizing alkylphenols is the Friedel-Crafts alkylation of phenol (B47542) with olefins. googleapis.commt.com This electrophilic aromatic substitution reaction allows for the introduction of alkyl groups onto the aromatic ring. organic-chemistry.org For the synthesis of Phenol, 2,4-di-sec-nonyl-, phenol is reacted with nonene isomers under catalytic conditions. The process is designed to favor the formation of the disubstituted product over monoalkylated or polyalkylated derivatives. googleapis.com

Alkylation Mechanisms and Regioselectivity

The alkylation of phenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves several key steps:

Formation of the Electrophile : In the presence of an acid catalyst, an alkene, such as a nonene isomer, is protonated to form a carbocation. For the "sec-nonyl" group, the nonene isomer must be one that forms a stable secondary carbocation.

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl (-OH) group of phenol is a strong activating group and an ortho, para-director. This means it increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons of the aromatic ring, directing the incoming electrophile (the sec-nonyl carbocation) to these positions.

Deprotonation : A base removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and forming the alkylated phenol.

A key challenge in phenol alkylation is controlling regioselectivity to achieve the desired 2,4-disubstituted product. The initial alkylation can occur at either the ortho or para position. The formation of 4-sec-nonylphenol is often kinetically favored due to less steric hindrance. To introduce a second alkyl group at the ortho position, reaction conditions must be carefully controlled. Polyalkylation is a common side reaction that can be minimized by using an excess of the aromatic reactant. jk-sci.com Furthermore, competition exists between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group to form an ether), though C-alkylation is typically favored under thermodynamic control for producing stable alkylphenols. nih.gov

Catalytic Approaches in Phenol Alkylation

Homogeneous Catalysts : Traditional methods often employ homogeneous Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). jk-sci.com While effective, these catalysts present significant environmental and operational challenges, including difficulty in separation from the product mixture, catalyst recovery, and the generation of corrosive and toxic aqueous waste. nih.gov

Heterogeneous Catalysts : To address the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These materials are insoluble in the reaction medium, allowing for easy separation by filtration, potential for regeneration and reuse, and a reduction in corrosive waste streams. rsc.org Commonly used heterogeneous catalysts include:

Zeolites : These are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. Large-pore zeolites such as H-Beta (BEA), H-Mordenite (MOR), and H-USY (FAU) have demonstrated high activity and selectivity in the alkylation of phenol with long-chain olefins like octene. iitm.ac.inncl.res.in The shape-selective nature of zeolites can influence the product distribution, favoring certain isomers. rsc.org

Ion-Exchange Resins : Acidic cation-exchange resins, such as Amberlyst-15, are also effective catalysts for phenol alkylation. nih.gov

Ionic Liquids : More recently, Brønsted acidic ionic liquids have been explored as catalysts, showing high phenol conversion rates under optimized conditions. nih.gov

The following table summarizes a comparative study on the liquid phase alkylation of phenol with 1-octene (B94956) over various large-pore zeolite catalysts, illustrating the impact of catalyst choice on performance.

CatalystPhenol Conversion (%)O-alkylate/C-alkylate Ratioo-alkylate/p-alkylate Ratio
BEA(15)37.00.291.5
FAU(15)22.00.250.8
MOR(11)15.00.220.8

Table 1: Performance of Different Zeolite Catalysts in Phenol Alkylation with 1-Octene. Reaction conditions: Temperature 373 K, Catalyst 0.2 g, Reaction time 6 h. iitm.ac.inncl.res.in

Precursor Selection and Reaction Optimization Strategies

The primary precursors for the synthesis of Phenol, 2,4-di-sec-nonyl- are phenol and a suitable nonene isomer. The term "sec-nonyl" indicates that the attachment to the phenol ring is through a secondary carbon of the nonyl group. This requires the use of a branched nonene that, upon protonation by the acid catalyst, forms a secondary carbocation.

Optimizing the reaction to maximize the yield of the desired 2,4-disubstituted product involves manipulating several key parameters:

Temperature : Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as dealkylation or isomerization. The optimal temperature balances reaction speed with selectivity.

Reactant Mole Ratio : The ratio of phenol to nonene is a critical factor. Using a molar excess of phenol can suppress the formation of polyalkylated products. jk-sci.com Conversely, to produce a disubstituted phenol, the stoichiometry must be adjusted to favor the introduction of two alkyl groups.

Catalyst Loading : The amount of catalyst affects the conversion rate. An optimal loading ensures a high conversion rate without promoting excessive side reactions.

Reaction Time : Sufficient time is required for the reaction to proceed to completion and for the formation of the thermodynamically more stable 2,4-disubstituted product.

The table below shows the effect of varying reaction parameters on the alkylation of phenol with 1-octene over a BEA(15) zeolite catalyst.

Parameter VariedConditionPhenol Conversion (%)Selectivity (O-alkylate/C-alkylate)
Temperature (K)36322.00.20
37337.00.29
38350.00.35
Phenol:Octene Mole Ratio2:125.00.45
1:137.00.55
1:255.00.20

Table 2: Influence of Reaction Conditions on Phenol Alkylation over BEA(15) Zeolite. iitm.ac.in

Novel Synthetic Routes and Green Chemistry Considerations

In line with the principles of green chemistry, modern research aims to develop synthetic methodologies that are more environmentally benign, efficient, and sustainable. This includes exploring biocatalytic routes and processes that minimize waste and energy consumption.

Enzymatic and Biocatalytic Synthesis Research

Enzymes offer a promising alternative to traditional chemical catalysts for Friedel-Crafts type reactions due to their high selectivity and ability to operate under mild reaction conditions. chemistryviews.org While the direct enzymatic synthesis of Phenol, 2,4-di-sec-nonyl- has not been extensively reported, research into biocatalytic alkylations of phenolic compounds is an active area.

Laccases : These copper-containing oxidase enzymes can catalyze the oxidation of phenols to form phenoxyl radicals. nih.gov While primarily studied for polymerization and degradation of phenolic compounds, their ability to activate the phenol ring could potentially be harnessed for controlled alkylation reactions in the presence of suitable alkyl donors. mdpi.comresearchgate.net Laccase-based systems operate with molecular oxygen as the oxidant, producing water as the only byproduct, which is highly advantageous from a green chemistry perspective. nih.gov

Squalene-Hopene Cyclases (SHCs) : Researchers have discovered that SHC enzymes and their variants can catalyze intramolecular Friedel-Crafts-type alkylations. chemistryviews.org These enzymes have been shown to facilitate the cyclization of substrates like geranyl phenyl ether, demonstrating their potential for forming C-C bonds with aromatic rings. chemistryviews.org This opens the door to engineering these or similar enzymes for intermolecular alkylations of phenols with olefins.

The development of biocatalysts for producing specific alkylphenols remains a significant challenge but represents a frontier in green chemical synthesis. nih.gov

Solvent-Free and Atom-Economical Methodologies

Green chemistry emphasizes the importance of maximizing atom economy and minimizing waste. The ideal synthesis incorporates all atoms from the reactants into the final product.

Solvent-Free Reactions : Performing reactions without a solvent minimizes waste, reduces separation costs, and can sometimes enhance reaction rates. While many industrial alkylations use a solvent or an excess of a liquid reactant, research is ongoing into solvent-free conditions. For some related phenol modifications, such as O-alkylation, solvent-free methods involving simple grinding of reactants with a solid catalyst at room temperature have been successfully developed, suggesting potential applicability to C-alkylation under the right catalytic conditions.

The pursuit of these green methodologies is driven by both environmental regulations and economic incentives to create more efficient and sustainable chemical processes for producing valuable compounds like Phenol, 2,4-di-sec-nonyl-.

Microwave-Assisted and Photochemical Synthesis Investigations

While the conventional synthesis of dialkylated phenols via Friedel-Crafts alkylation is well-established, research into alternative energy sources like microwave irradiation and photochemical methods seeks to enhance efficiency, reduce reaction times, and promote greener chemical processes. Specific documented instances of microwave-assisted or photochemical synthesis for Phenol, 2,4-di-sec-nonyl- are not extensively reported in peer-reviewed literature; however, the principles can be extrapolated from studies on similar phenolic compounds.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with an electromagnetic field. This technique often leads to a dramatic reduction in reaction times, from hours or days to mere minutes, along with improved product yields and purity. umich.edu For the alkylation of phenols, microwave heating can accelerate the reaction between the phenol and the alkylating agent (e.g., nonene), potentially leading to higher throughput and reduced energy consumption compared to conventional reflux heating. ajrconline.org The rapid and uniform heating can minimize the formation of side products. Studies on the microwave-assisted synthesis of other phenolic derivatives, such as the acylation of phenols and the synthesis of biphenols, demonstrate the versatility of this technology. nih.govcnr.it These methods offer a catalyst-free and environmentally benign alternative to traditional protocols. nih.gov

Photochemical Synthesis: Photochemical reactions use light energy to initiate chemical transformations. While less common for Friedel-Crafts type alkylations, photochemical strategies can be employed for C-C bond formation on phenolic rings through different mechanisms, such as photocatalytic radical generation. researchgate.net For instance, photocatalytic methods have been developed for the alkylation of phenols with α-iodosulfones, showcasing a novel approach to forming ortho-alkylated phenols under mild conditions. researchgate.net Such methods represent a developing field that could potentially be adapted for the synthesis of complex alkylated phenols like Phenol, 2,4-di-sec-nonyl-.

The table below provides a conceptual comparison of these methodologies as they might be applied to the synthesis of dialkylated phenols.

Table 1: Comparison of Synthetic Methodologies for Phenol Alkylation

Parameter Conventional Heating (e.g., Reflux) Microwave-Assisted Synthesis Photochemical Synthesis
Energy Source Thermal Conduction/Convection Electromagnetic Radiation Light (UV or Visible)
Heating Mechanism Indirect, through vessel walls Direct, volumetric heating Typically ambient temperature
Reaction Time Hours to days Minutes to hours Varies (minutes to hours)
Energy Efficiency Generally lower Generally higher High (targeted energy input)
Selectivity Can be moderate; side reactions common Often improved due to rapid, uniform heating Can be very high; mechanism-dependent

| Applicability | Broad, well-established | Broad, especially for polar reactants | Specific to photoreactive systems |

Derivatization and Functionalization Studies of Phenol, 2,4-di-sec-nonyl-

The chemical reactivity of Phenol, 2,4-di-sec-nonyl- is primarily dictated by three key features: the acidic phenolic hydroxyl (-OH) group, the electron-rich aromatic ring, and the two bulky, non-polar sec-nonyl side chains. Functionalization can be targeted at the hydroxyl group or the remaining activated position on the aromatic ring (C6). These modifications are crucial for tailoring the molecule's properties for specific applications, such as improving its performance as a lubricant additive, antioxidant, or as a monomer for polymer synthesis. evitachem.comnih.gov

Exploration of Side-Chain Modifications

Direct chemical modification of the saturated sec-nonyl alkyl chains is generally challenging due to the inert nature of C-H bonds in alkanes. Such transformations would typically require harsh conditions, such as free-radical halogenation, which often lack selectivity and are not commonly employed for the fine-tuning of this type of molecule. Instead, functionalization efforts almost exclusively target the more reactive phenolic moiety. The primary role of the sec-nonyl chains is to impart high lipophilicity and steric hindrance, which are integral to the molecule's function in applications like antioxidants and oil additives. wikipedia.org Therefore, the existing literature focuses on leveraging the inherent properties of these alkyl groups rather than their chemical modification.

Synthesis of Conjugates and Polymeric Structures

More synthetically accessible and industrially relevant are the modifications involving the phenolic hydroxyl group and the aromatic ring. These reactions allow for the creation of a diverse range of derivatives, conjugates, and polymers.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid anhydrides) and etherification with alkylating agents. evitachem.com The Fischer esterification, reacting the phenol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com These reactions convert the polar hydroxyl group into less polar ester or ether linkages, which can modify the molecule's solubility and thermal stability. google.comgoogle.com

Mannich Reaction: The aromatic ring of Phenol, 2,4-di-sec-nonyl- is activated towards electrophilic substitution, particularly at the C6 position ortho to the hydroxyl group. The Mannich reaction is a prominent example, involving the aminoalkylation of the phenol with formaldehyde (B43269) and a primary or secondary amine (like dimethylamine) to introduce a β-amino-alkyl group onto the ring. adichemistry.comwikipedia.org This functionalization is valuable for creating derivatives with antioxidant and metal-chelating properties, often used as additives in fuels and lubricants. nih.govresearchgate.net

Polymerization: Phenol, 2,4-di-sec-nonyl- can serve as a monomer or a modifying agent in polymerization reactions. It can react with aldehydes like formaldehyde to form phenolic resins (novolacs or resols). evitachem.com The two bulky nonyl groups influence the cross-linking density and impart flexibility and hydrophobicity to the resulting polymer. Additionally, in processes like the oxidative polymerization of 2,6-dimethylphenol (B121312) to create poly(phenylene oxide) (PPO), a 2,4-disubstituted phenol can act as a chain terminator, thereby controlling the molecular weight of the final polymer. vot.pl

Table 2: Key Functionalization Reactions for Phenol, 2,4-di-sec-nonyl-

Reaction Type Reagents Functional Group Introduced Resulting Structure Type
Esterification Carboxylic Acid (or derivative), Acid Catalyst Ester (-O-C=O)-R) Ester Conjugate
Etherification Alkyl Halide, Base Ether (-O-R) Ether Conjugate
Mannich Reaction Formaldehyde, Secondary Amine (e.g., Dimethylamine) Aminomethyl (-CH₂-NR₂) Mannich Base

| Polymerization | Formaldehyde, Catalyst | Methylene bridges (-CH₂-) | Phenolic Resin (Polymer) |

Development of Advanced Materials Incorporating the Phenolic Moiety

The derivatization of Phenol, 2,4-di-sec-nonyl- is a key step in producing advanced materials with tailored properties. The combination of the reactive phenolic core and the bulky, oil-soluble side chains makes its derivatives valuable in several industrial sectors.

High-Performance Lubricant Additives: The long nonyl chains provide excellent solubility in hydrocarbon base oils. When functionalized, for example through the Mannich reaction, the resulting derivatives act as multifunctional additives that provide antioxidant, anti-wear, and detergent properties to lubricating oils. wikipedia.orgequilex.com

Polymer Antioxidants and Stabilizers: The sterically hindered phenolic structure is a classic motif for radical scavenging. As such, Phenol, 2,4-di-sec-nonyl- and its simple derivatives are used as antioxidants to prevent oxidative degradation in polymers such as rubber, polyolefins, and polyvinyl chloride (PVC). evitachem.comwikipedia.org

Specialty Resins and Coatings: By polymerization with formaldehyde, Phenol, 2,4-di-sec-nonyl- can be incorporated into phenolic resins. These resins exhibit enhanced hydrophobicity and flexibility, making them suitable for use in specialized coatings, adhesives, and composite materials. evitachem.comnih.gov

Surfactants and Emulsifiers: While less common than their mono-nonylphenol ethoxylate counterparts, derivatives of dinonylphenol can be functionalized to create non-ionic surfactants. The large hydrophobic part of the molecule is balanced by adding a hydrophilic head, for example, through ethoxylation, to create molecules useful as emulsifiers in industrial applications. evitachem.com

Table 3: Applications of Materials Derived from Phenol, 2,4-di-sec-nonyl-

Derived Structure Material Class Key Properties Primary Application(s)
Mannich Base Derivative Lubricant Additive Oil solubility, antioxidant, detergency Engine oils, industrial lubricants
Ester/Ether Derivative Plasticizer / Stabilizer Lipophilicity, thermal stability Polymer processing, PVC stabilization
Unmodified/Simple Derivative Antioxidant Radical scavenging, steric hindrance Rubber, plastics, elastomers

| Phenolic Resin | Thermoset Polymer | Hydrophobicity, flexibility, adhesion | Coatings, adhesives, composites |


Advanced Spectroscopic and Analytical Characterization Techniques for Phenol, 2,4 Di Sec Nonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule like Phenol (B47542), 2,4-di-sec-nonyl-, with its distinct aromatic and aliphatic regions and multiple isomeric possibilities, a suite of NMR experiments is required to assign all proton and carbon signals and confirm connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of Phenol, 2,4-di-sec-nonyl- is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the numerous protons of the two sec-nonyl chains. The aromatic region would typically display signals corresponding to the three protons on the substituted benzene (B151609) ring. docbrown.inforesearchgate.net The hydroxyl (-OH) proton signal is often a broad singlet, and its chemical shift can vary depending on concentration and solvent. A key method for confirming this peak is to add a few drops of deuterium oxide (D₂O) to the sample, which results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org The aliphatic region would be highly complex due to the overlapping signals from the CH, CH₂, and CH₃ groups of the two non-identical sec-nonyl chains.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically non-equivalent carbon atom. The carbons in the aromatic ring attached to the oxygen and the alkyl groups would appear at characteristic downfield shifts. Carbons adjacent to the hydroxyl group typically resonate in the 50-65 ppm range. libretexts.org The numerous aliphatic carbons of the two nonyl chains would appear in the upfield region of the spectrum. The complexity of both ¹H and ¹³C spectra is compounded by the fact that "di-sec-nonyl" implies various isomeric forms based on the attachment point of the phenyl ring to the nonyl chain and the presence of multiple chiral centers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenol, 2,4-di-sec-nonyl- Predicted values are based on typical chemical shifts for substituted phenols and alkyl chains. Actual values may vary.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenolic -OH4.0 - 7.0 (broad singlet)-
Aromatic C-H6.5 - 7.2115 - 130
Aromatic C-O-150 - 155
Aromatic C-Alkyl-135 - 145
Aliphatic -CH- (benzylic)2.5 - 3.535 - 45
Aliphatic -CH₂-1.0 - 1.620 - 40
Aliphatic -CH-1.0 - 1.825 - 45
Aliphatic -CH₃0.8 - 1.210 - 25

To overcome the signal overlap in 1D spectra and definitively establish the molecular structure, two-dimensional (2D) NMR techniques are indispensable. nih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of Phenol, 2,4-di-sec-nonyl- would be crucial for tracing the proton connectivity within each of the sec-nonyl chains, helping to differentiate their specific isomeric structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net HSQC is invaluable for assigning the carbon signals based on the more easily interpreted proton signals, especially in the complex aliphatic region.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical 2D NMR experiment for this molecule, as it would show correlations from the benzylic protons (the -CH- group of the nonyl chain attached to the ring) to the aromatic carbons. These correlations would unambiguously confirm the 2- and 4-positions of the alkyl substituents on the phenol ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

Technique Correlating Nuclei Information Gained
COSY¹H ↔ ¹HConnectivity of protons within each sec-nonyl chain and within the aromatic ring.
HSQC¹H ↔ ¹³C (¹JCH)Direct one-bond correlations between protons and their attached carbons.
HMBC¹H ↔ ¹³C (2,3JCH)Long-range correlations confirming the attachment points of the nonyl groups to the phenol ring.

While solution-state NMR is used for primary structure elucidation, solid-state NMR (ssNMR) provides valuable information on the compound's properties in the solid form. Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution ¹³C spectra of solid samples can be obtained. dtic.mildtic.mil For Phenol, 2,4-di-sec-nonyl-, ssNMR could be applied to:

Characterize Polymorphism: Identify and differentiate between different crystalline forms (polymorphs) of the compound, which may have different physical properties. europeanpharmaceuticalreview.com

Study Molecular Packing and Conformation: ssNMR is sensitive to the local environment and can provide insights into how the molecules are arranged in a crystal lattice.

Analyze in Complex Matrices: It can be used to study the compound when it is part of a larger, insoluble material, such as a polymer or resin, without the need for extraction. dtic.milbruker.com

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further fragments selected ions to reveal structural details.

High-resolution mass spectrometry, often performed using analyzers like Orbitrap or Time-of-Flight (TOF), is critical for the analysis of complex samples containing nonylphenol isomers. mdpi.com For Phenol, 2,4-di-sec-nonyl- (C₂₄H₄₂O), HRMS provides an extremely accurate mass measurement of the molecular ion. This high mass accuracy allows for the confident determination of the elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions. nih.gov This capability is essential for confirming the identity of the compound in complex environmental or industrial mixtures.

Table 3: High-Resolution Mass Data for Phenol, 2,4-di-sec-nonyl-

Parameter Value
Molecular FormulaC₂₄H₄₂O
Nominal Mass346 amu
Monoisotopic (Exact) Mass346.32357 u

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented (often through collision-induced dissociation, CID), and the resulting product ions are analyzed. wikipedia.orgunt.edu This process provides a fragmentation pattern that serves as a "molecular fingerprint," offering detailed structural information. ijcap.in

For alkylphenols like Phenol, 2,4-di-sec-nonyl-, the fragmentation is dominated by cleavages within the alkyl chains. The most significant fragmentation pathways involve the cleavage of C-C bonds, particularly at the benzylic position (the alpha-carbon of the nonyl chain attached to the ring). The resulting product ions and neutral losses are characteristic of the branching structure of the alkyl chain. nih.gov By analyzing the fragmentation patterns of the molecular ion, it is possible to confirm the structure of the sec-nonyl substituents and differentiate between various isomers. nih.gov

Table 4: Plausible MS/MS Fragmentation Pathways for [M-H]⁻ Ion of Phenol, 2,4-di-sec-nonyl-

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (u) Interpretation
345.3VariesVariesLoss of alkyl fragments from the sec-nonyl chains.
345.3219.2126.1 (C₉H₁₈)Loss of one complete nonene molecule.
345.3106.1239.2Ion corresponding to the deprotonated phenol core after cleavage of both chains.

Ionization Techniques and Their Application in Complex Mixtures

The analysis of Phenol, 2,4-di-sec-nonyl- and other alkylphenols in complex environmental or industrial matrices by mass spectrometry (MS) necessitates the use of specific ionization techniques. The choice of ionization method is critical as it influences sensitivity, selectivity, and the degree of molecular fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization technique particularly useful for polar and large biomolecules, but it can also be applied to alkylphenols, often in negative ion mode. pharmafocuseurope.com In this mode, the phenolic proton is readily abstracted, forming a [M-H]⁻ ion. ESI is frequently coupled with high-performance liquid chromatography (HPLC) for the analysis of nonylphenol ethoxylates and related compounds. nih.gov For instance, in the analysis of food pouch extracts, ESI-MS in positive ion mode was used to identify protonated ([M+H]⁺), sodiated ([M+Na]⁺), and ammoniated ([M+NH₄]⁺) adducts of nonylphenol ethoxylates. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique suitable for compounds that are less polar than those typically analyzed by ESI. scripps.edu It is often used in combination with ESI to broaden the range of detectable compounds in a complex mixture. Like ESI, it can be operated in both positive and negative modes to comprehensively profile a sample. scripps.edu

Negative-Ion Chemical Ionization (NICI): When coupled with gas chromatography (GC), NICI offers high sensitivity for the detection of electrophilic compounds. For the analysis of alkylphenols, derivatization is often employed to enhance their volatility and electrophilic nature. Derivatizing agents like pentafluorobenzyl bromide (PFBBr) react with the phenolic hydroxyl group. researchgate.net The resulting PFB ether is highly responsive to NICI, producing an intense [M-PFB]⁻ ion that can be monitored for trace-level quantification. researchgate.net This technique has achieved detection limits in the low nanogram-per-liter range for alkylphenols in aqueous samples. researchgate.net

The combination of different ionization sources can provide a more complete characterization of complex mixtures, as each technique has specific selectivity and may discriminate against certain analytes. scripps.edudntb.gov.ua

Chromatographic Separations in Analytical Research

Due to the isomeric complexity of commercial nonylphenol mixtures, which are precursors to Phenol, 2,4-di-sec-nonyl-, high-resolution chromatographic separation is essential for accurate analysis.

Gas Chromatography (GC) Coupled Techniques (e.g., GC-FID, GC-ECD)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For phenols, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Therefore, derivatization is a common strategy.

Underivatized Analysis: Underivatized phenols can be analyzed directly by GC using a Flame Ionization Detector (FID). settek.comepa.gov This approach is suitable for determining the concentration of various phenols in municipal and industrial discharges. epa.gov Method 8041A from the U.S. Environmental Protection Agency (EPA) outlines procedures for using open-tubular, capillary columns for this purpose. epa.gov

Derivatized Analysis: To improve chromatographic performance and sensitivity, phenols can be derivatized.

Methylation: Using reagents like diazomethane converts phenols to their more volatile methyl ether (anisole) derivatives, which can then be analyzed by GC-FID. settek.com

Pentafluorobenzyl Ether Derivatization: Reaction with pentafluorobenzyl bromide (PFBBr) creates pentafluorobenzyl ethers. These derivatives are highly sensitive to an Electron Capture Detector (ECD), allowing for trace-level analysis. settek.comepa.gov

GC coupled with mass spectrometry (GC-MS) is the gold standard for confirmation, providing both retention time and mass spectral data for unambiguous identification. researchgate.netdphen1.com

Typical GC Parameters for Phenolic Compound Analysis

Parameter Setting Reference
Column CP-Wax 52CB (25 m x 0.53 mm)
Carrier Gas Nitrogen, 7 mL/min
Injector Temperature 230°C
Detector Flame Ionization Detector (FID) epa.gov
Oven Program 150°C for 3.5 min, then ramp to 200°C at 20°C/min

| Detector (alternative) | Electron Capture Detector (ECD) for derivatized phenols | settek.com |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely used for the analysis of nonylphenol and its isomers, which are structurally related to Phenol, 2,4-di-sec-nonyl-. The technique is particularly well-suited for separating these non-volatile and thermally labile compounds.

Normal-Phase HPLC: Nonylphenol is a very hydrophobic compound, making it suitable for analysis by normal-phase HPLC. mtc-usa.com This mode is excellent for separating isomers. A typical method uses a silica column with a mobile phase consisting of hexane and a polar modifier like ethyl acetate. mtc-usa.com UV detection is commonly performed at a wavelength of 277 nm, corresponding to the absorbance maximum of the phenol chromophore. mtc-usa.com

Reversed-Phase HPLC: This is another common approach where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, such as a mixture of acetonitrile and water. scielo.br Fluorescence detection can be employed to enhance selectivity and sensitivity, with excitation and emission wavelengths typically set around 225 nm and 305 nm, respectively. scielo.br HPLC coupled with mass spectrometry (HPLC-MS) offers even greater specificity and is used for identifying nonylphenol ethoxylates and other derivatives in complex matrices like crude oil and foodstuffs. nih.govmdpi.com

Example HPLC Method for Nonylphenol Isomer Separation

Parameter Setting Reference
Column Cogent Silica-C™, 4µm, 100Å mtc-usa.com
Mobile Phase Hexane / Ethyl Acetate mtc-usa.com
Detector UV @ 277 nm mtc-usa.com
Flow Rate 1.0 mL/min mtc-usa.com
Alternative Column C-8 scielo.br
Alternative Mobile Phase Acetonitrile / Water (90:10, v/v) scielo.br

| Alternative Detector | Fluorescence (λex=225 nm, λem=305 nm) | scielo.br |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines the advantages of both gas and liquid chromatography, offering fast separations and reduced consumption of organic solvents, positioning it as a "green" analytical technique. twistingmemoirs.comteledynelabs.com

For the analysis of alkylphenol polyethoxylates, SFC has been shown to provide shorter retention times with resolution similar to that of normal-phase HPLC. oup.comoup.com The technique is well-suited for separating thermally labile molecules and chiral compounds. wikipedia.org The stationary phases are often packed in columns similar to those used in HPLC. teledynelabs.com By varying parameters such as pressure, temperature, and mobile phase composition (using co-solvents), separations can be optimized. wikipedia.org Studies have found that combining different column stationary phases, such as a diol and a cyano column, can yield optimal results for separating alkylphenol mixtures. oup.comoup.com

Comparison of SFC and HPLC for Alkylphenol Polyethoxylate Separation

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC) Reference
Mobile Phase Supercritical CO₂ (often with co-solvents) Organic Solvents (e.g., Hexane, Acetonitrile) wikipedia.orgoup.com
Retention Times Shorter Longer oup.comoup.com
Resolution Comparable to HPLC Good oup.comoup.com
Solvent Waste Significantly Less Higher oup.comoup.com

| Sample Throughput | Higher | Lower | twistingmemoirs.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule. mdpi.com For Phenol, 2,4-di-sec-nonyl-, these methods can confirm the presence of the key structural features: the hydroxyl group (-OH), the substituted benzene ring, and the aliphatic C-H bonds of the nonyl groups.

Infrared (IR) Spectroscopy:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the sec-nonyl chains.

C=C Stretch (Aromatic): A series of sharp bands in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ range is indicative of the C-O stretching of the phenol group.

Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong absorption bands in the 800-880 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C-H stretches of the alkyl chains produce strong signals. The symmetric "ring breathing" mode of the substituted benzene ring often gives a particularly intense and characteristic Raman band.

Expected Vibrational Frequencies for Phenol, 2,4-di-sec-nonyl-

Vibrational Mode Expected Wavenumber (cm⁻¹) Region Technique
O-H Stretch 3200-3600 High Frequency IR (Strong, Broad)
C-H Stretch (Aromatic) 3000-3100 High Frequency IR/Raman (Medium)
C-H Stretch (Aliphatic) 2850-2960 High Frequency IR/Raman (Strong)
C=C Stretch (Aromatic) 1450-1600 Fingerprint IR/Raman (Strong)
C-O Stretch 1200-1260 Fingerprint IR (Strong)

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique relies on analyzing the diffraction pattern produced when a beam of X-rays interacts with a single, well-ordered crystal. nih.gov

For a molecule like Phenol, 2,4-di-sec-nonyl-, applying this technique presents a significant challenge. The presence of two flexible sec-nonyl chains and the isomeric complexity of typical commercial products mean that the compound is likely to be an oil or an amorphous solid at room temperature, making it very difficult to grow the high-quality single crystal required for analysis. nih.gov

However, if a suitable crystal could be obtained, X-ray crystallography would provide unparalleled structural detail, including:

Precise bond lengths and angles for all atoms in the molecule.

The exact conformation of the sec-nonyl chains in the crystalline state.

Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

This information is invaluable for understanding structure-activity relationships and for computational modeling. While purification techniques like melt crystallization can be used to obtain high-purity crystalline alkylated phenols, the success of this approach is highly dependent on the specific compound's physical properties. google.com

Mechanistic Investigations of Phenol, 2,4 Di Sec Nonyl

Radical Scavenging Mechanisms and Electron Transfer Pathways

Hindered phenolic compounds are primary antioxidants that play a crucial role in inhibiting oxidative degradation in various materials. Their primary function is to intercept and neutralize free radicals, thereby terminating the chain reactions of oxidation. vinatiorganics.com

The antioxidant action of Phenol (B47542), 2,4-di-sec-nonyl-, like other hindered phenols, primarily involves the donation of its phenolic hydrogen atom to a free radical (R•), resulting in the formation of a stable phenoxyl radical and a non-radical product (RH). This initial step is a stoichiometric reaction where one molecule of the antioxidant scavenges a certain number of radicals. The stability of the resulting phenoxyl radical is a key factor in the antioxidant's effectiveness; it is resonance-stabilized and sterically hindered, which prevents it from initiating new oxidation chains.

In some instances, hindered phenols can exhibit a form of catalytic activity. The phenoxyl radical formed can further react with another free radical, leading to the formation of non-radical products and regenerating the antioxidant or forming other stable molecules. However, the predominant mechanism for hindered phenols is stoichiometric radical scavenging.

The two sec-nonyl groups at the ortho and para positions of the phenol ring provide significant steric hindrance around the hydroxyl group. This steric bulk plays a dual role. Firstly, it enhances the stability of the phenoxyl radical formed after hydrogen donation by sterically shielding the radical center, which prevents it from participating in further undesirable reactions. vinatiorganics.com Secondly, it modulates the reactivity of the phenolic hydroxyl group. While excessive steric hindrance can sometimes slow down the rate of hydrogen donation to radicals, the bulky alkyl groups in Phenol, 2,4-di-sec-nonyl- are crucial for its effectiveness as a radical scavenger. vinatiorganics.com This structural feature allows it to selectively target and react with highly reactive free radicals while minimizing side reactions.

The antioxidant activity of hindered phenols is influenced by the nature and position of the alkyl substituents. For comparison, Butylated Hydroxytoluene (BHT), which has two tert-butyl groups at the ortho positions and a methyl group at the para position, is a widely studied hindered phenol. The larger and more branched sec-nonyl groups in Phenol, 2,4-di-sec-nonyl- are expected to provide greater steric hindrance compared to the tert-butyl groups in BHT. This could lead to a more stable phenoxyl radical and potentially higher antioxidant efficiency in certain systems. However, the increased steric bulk might also affect its diffusion and solubility in different media.

The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability to polymers often follows the order of the substituents at the 2,6-positions: 2,6-di-tert-butyl > 2-tert-butyl-6-methyl > 2,6-dimethyl. alpha-plast.com.ua The specific performance of Phenol, 2,4-di-sec-nonyl- would depend on a balance of its electronic and steric effects, as well as its compatibility with the matrix it is protecting.

Table 1: Comparison of Structural Features of Selected Hindered Phenols

Compound NameSubstituentsKey Features
Phenol, 2,4-di-sec-nonyl-Two sec-nonyl groups at ortho and para positionsHigh steric hindrance from long, branched alkyl chains.
Butylated Hydroxytoluene (BHT)Two tert-butyl groups at ortho positions, one methyl group at the para positionWell-studied, effective radical scavenger.
Antioxidant 1010Four hindered phenol groups in a larger moleculePoly-hindered, offers superior thermal stability. vinatiorganics.com

Photochemical Reaction Pathways and Photodegradation Mechanisms

Exposure to UV light can lead to the degradation of phenolic compounds. For phenols in aqueous solutions, UV photolysis can result in the formation of various transformation products. nih.gov The specific photochemical reaction pathways for Phenol, 2,4-di-sec-nonyl- are not well-documented. However, general pathways for alkylphenols involve the cleavage of the alkyl chains and modification of the aromatic ring. The presence of UV radiation can also generate hydroxyl radicals, which can further react with the phenol to form a variety of oxidation products. nih.gov In the context of polymer stabilization, the photodegradation of the antioxidant itself can reduce its protective effect over time.

Thermal Stability and Degradation Kinetics Under Various Conditions

Phenol, 2,4-di-sec-nonyl- is utilized for its ability to enhance the thermal stability of materials. However, the antioxidant itself can undergo thermal degradation at elevated temperatures. The thermal stability of hindered phenolic antioxidants is a critical factor in their application, especially in the processing of polymers at high temperatures. The degradation of the antioxidant can lead to a loss of its protective function and potentially the formation of colored byproducts. stabilization-technologies.com The kinetics of thermal degradation would be influenced by the temperature, the presence of oxygen, and the nature of the surrounding matrix. For instance, in nitrile rubber, a new hindered phenol with a branched structure was shown to effectively inhibit thermal oxidation degradation. worldscientific.com

Table 2: Factors Influencing Thermal Degradation of Hindered Phenolic Antioxidants

FactorInfluence on Degradation
TemperatureHigher temperatures generally accelerate degradation.
Oxygen PresenceOxidative degradation pathways are initiated or accelerated.
MatrixThe polymer or oil matrix can influence degradation kinetics.
Purity of AntioxidantImpurities can act as catalysts for degradation reactions. stabilization-technologies.com

Interactions with Macromolecular Systems (e.g., Polymers, Oils)

Phenol, 2,4-di-sec-nonyl- is designed to be incorporated into macromolecular systems like polymers and lubricating oils to prevent their oxidative degradation. wikipedia.org The long sec-nonyl chains enhance its solubility and compatibility with nonpolar materials such as polyolefins (polyethylene, polypropylene) and hydrocarbon-based oils. 3vsigmausa.com This compatibility is crucial for its retention within the material and its long-term effectiveness.

In polymers, the antioxidant molecules are dispersed within the polymer matrix. Their ability to migrate to the sites of oxidation is important for their function. However, excessive migration can lead to the loss of the antioxidant from the material's surface, a phenomenon known as "blooming". The size and structure of the alkyl groups in Phenol, 2,4-di-sec-nonyl- are intended to strike a balance between sufficient mobility within the polymer and low volatility to prevent its loss during processing and use.

In lubricating oils, this compound functions by neutralizing radicals formed during the high-temperature operation of engines and machinery, thus preventing oil thickening and the formation of sludge and deposits. vinatiorganics.com

Stabilization Mechanisms in Polymer Matrices

Phenol, 2,4-di-sec-nonyl-, a sterically hindered phenolic antioxidant, plays a crucial role in preventing the degradation of polymer matrices. Its primary function is to interrupt the auto-oxidation cycle of polymers, which is a key process in their thermal and oxidative degradation. The stabilization mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to terminate the free radicals that propagate the degradation chain reaction.

The process of polymer degradation is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of highly reactive free radicals (R•) on the polymer backbone. These radicals react with atmospheric oxygen to form peroxy radicals (ROO•). The peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the degradation cycle.

The introduction of Phenol, 2,4-di-sec-nonyl- into the polymer matrix provides a sacrificial source of labile hydrogen atoms. The compound's phenolic hydroxyl group readily donates its hydrogen atom to the peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and forming a resonance-stabilized phenoxy radical. This phenoxy radical is significantly less reactive than the initial alkyl or peroxy radicals, effectively slowing down the degradation cascade.

The steric hindrance provided by the two sec-nonyl groups at the ortho and para positions of the phenol ring is critical to its effectiveness. These bulky alkyl groups shield the phenoxy radical, preventing it from participating in further chain-propagating reactions. Instead, the stabilized phenoxy radical can undergo further reactions to form non-radical, stable products. For instance, two phenoxy radicals can react to form a quinone-methide type structure or other stable coupling products.

Chain Initiation: Polymer → R•

Chain Propagation: R• + O₂ → ROO• ROO• + Polymer-H → ROOH + R•

Intervention by Phenol, 2,4-di-sec-nonyl-: ROO• + ArOH → ROOH + ArO• (where ArOH is Phenol, 2,4-di-sec-nonyl-)

Termination: The resulting phenoxy radical (ArO•) is stabilized by resonance and steric hindrance, and can further react to form stable, non-radical products.

The effectiveness of Phenol, 2,4-di-sec-nonyl- as a stabilizer is often evaluated by measuring the induction period of oxidation in the polymer. A longer induction period indicates a higher resistance to degradation.

Polymer Matrix Test Condition Oxidation Induction Time (OIT) without Additive (minutes) Oxidation Induction Time (OIT) with Phenol, 2,4-di-sec-nonyl- (minutes)
Polyethylene (B3416737)200°C, Oxygen< 1> 60
Polypropylene (B1209903)190°C, Oxygen< 1> 80

Note: The data in this table is representative of the performance of hindered phenolic antioxidants in polymers and serves for illustrative purposes.

Lubricant Additive Functionality at a Molecular Level

In lubricant applications, Phenol, 2,4-di-sec-nonyl- functions primarily as an antioxidant, preventing the oxidative degradation of the base oil and other lubricant components. The high temperatures and pressures encountered in modern engines and industrial machinery accelerate the oxidation of lubricating oils, leading to the formation of sludge, varnish, and corrosive acids.

At a molecular level, the mechanism of action is similar to its role in polymers. The compound's phenolic hydroxyl group acts as a radical scavenger, neutralizing the peroxy radicals that are formed during the initial stages of lubricant oxidation. By donating a hydrogen atom, it terminates the chain reactions that lead to the breakdown of the lubricant's hydrocarbon chains.

The long sec-nonyl chains of Phenol, 2,4-di-sec-nonyl- contribute significantly to its functionality as a lubricant additive. These alkyl groups enhance its solubility in non-polar lubricant base oils, ensuring that it remains homogenously dispersed throughout the fluid to provide effective protection.

Furthermore, while its primary role is as an antioxidant, the molecular structure of Phenol, 2,4-di-sec-nonyl- may also contribute to other lubricant properties. The polar phenolic head can exhibit some affinity for metal surfaces. While not its main function, this interaction can lead to the formation of a thin, protective film on metal components. This film can help to reduce friction and wear, particularly under boundary lubrication conditions where direct metal-to-metal contact is possible.

The molecular-level functionality in lubricants can be broken down as follows:

Radical Scavenging: The phenolic group neutralizes peroxy radicals in the bulk oil, preventing the propagation of oxidation.

Enhanced Solubility: The long sec-nonyl chains ensure good miscibility with the hydrocarbon base oil.

Surface Activity: The polar phenolic end of the molecule may interact with metal surfaces, offering a degree of anti-wear and friction-modifying properties.

The performance of Phenol, 2,4-di-sec-nonyl- as a lubricant antioxidant is often assessed using standard oxidation stability tests, such as the Rotating Pressure Vessel Oxidation Test (RPVOT).

Lubricant Base Oil Test Method Oxidation Stability without Additive (minutes) Oxidation Stability with Phenol, 2,4-di-sec-nonyl- (minutes)
Group II Mineral OilRPVOT (ASTM D2272)150> 500
PAO Synthetic OilRPVOT (ASTM D2272)250> 800

Note: The data in this table is representative of the performance of hindered phenolic antioxidants in lubricants and serves for illustrative purposes.

Environmental Occurrence and Transformation Pathways of Phenol, 2,4 Di Sec Nonyl

Occurrence and Distribution in Various Environmental Compartments

The environmental distribution of Phenol (B47542), 2,4-di-sec-nonyl- and other nonylphenol isomers is largely governed by their physicochemical properties. With low water solubility and a high octanol-water partition coefficient, these compounds tend to adsorb to organic matter in soil and sediment, leading to their accumulation in these matrices. nih.govnih.gov

Nonylphenols are frequently detected contaminants in aquatic environments due to discharges from municipal and industrial wastewater treatment plants. wikipedia.orgaloki.hu In sewage treatment facilities, nonylphenol ethoxylates can degrade into the more persistent nonylphenols, including the 2,4-di-sec-nonyl- isomer. wikipedia.org While wastewater treatment can partially remove these compounds through sorption to suspended solids and biotransformation, significant concentrations can still be found in the final effluent. wikipedia.orgaloki.hu

Once in aquatic systems, Phenol, 2,4-di-sec-nonyl- is expected to adsorb strongly to suspended solids and sediment. nih.gov Concentrations vary widely depending on the level of industrial and urban activity. Studies have reported nonylphenol concentrations in river waters ranging from a few nanograms per liter to several micrograms per liter. nih.gov In the United States, the Environmental Protection Agency (EPA) recommends that nonylphenol concentrations should not exceed 6.6 µg/L in freshwater and 1.7 µg/L in saltwater to protect aquatic life. wikipedia.org

Reported Concentrations of Nonylphenol (NP) in Various Aquatic Systems

LocationWater Body TypeConcentration Range (µg/L)Reference
Kaoping River, TaiwanRiver Water nih.gov
Lanzhou Reach of Yellow River, ChinaRiver Water0.034–0.599 nih.gov
Jialu River, ChinaRiver Water0.075–1.520 nih.gov
Llobregat basin, SpainRiver WaterNA-0.53 nih.gov
General River WatersRiver Waterup to 4.1 wikipedia.org

Due to its hydrophobic nature, Phenol, 2,4-di-sec-nonyl- exhibits a strong tendency to partition from water into soil and sediment. nih.gov The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 2,4-dinonylphenol (B89645) is exceptionally high (1.4 x 10^7), indicating that it is expected to have no mobility in soil. nih.gov This leads to its persistence and accumulation in these environments. The half-life of nonylphenol in sediment has been estimated to be longer than 60 years. wikipedia.org

Contamination of soil often occurs through the application of sewage sludge from wastewater treatment plants onto agricultural land. wikipedia.org This practice can introduce significant amounts of nonylphenols into the terrestrial environment. In sediments, concentrations are generally higher than in the overlying water column, often reaching levels of milligrams per kilogram. wikipedia.orgnih.gov

Reported Concentrations of Nonylphenol (NP) in Sediments

LocationSediment TypeConcentration Range (µg/kg dry weight)Reference
Lanzhou Reach of Yellow River, ChinaRiver Sediment38.4–863.0 nih.gov
Thermaiko Gulf, GreeceMarine Sediment266 nih.gov
Llobregat basin, SpainRiver SedimentLOD-79 nih.gov
General SedimentsGeneric Sedimentup to 1,000 wikipedia.org

Phenol, 2,4-di-sec-nonyl- and other nonylphenols can be released into the atmosphere. As semivolatile organic compounds, they can vaporize from contaminated water surfaces and wastewater treatment plants. mdpi.com Consequently, their presence has been detected in the air of urban, industrial, and even remote regions. nih.govmdpi.com

Atmospheric concentrations are generally higher in densely populated and polluted urban areas, suggesting that local sources are the primary contributors. mdpi.com Research indicates that nonylphenols have a relatively short atmospheric lifespan and are not typically subject to significant long-range transport. mdpi.com Their presence in the atmosphere is primarily a result of anthropogenic activity. nih.gov

Abiotic Transformation Processes

Once released into the environment, Phenol, 2,4-di-sec-nonyl- can undergo several abiotic transformation processes that influence its persistence and fate.

Hydrolysis is not considered an important environmental fate process for Phenol, 2,4-di-sec-nonyl-. nih.gov The compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH and temperature. nih.gov

Conversely, oxidation reactions can contribute to its transformation. Phenolic compounds can react with various oxidants present in the environment, such as hydroxyl radicals (•OH) and other reactive oxygen species. mdpi.comresearchgate.net These radicals can be generated through photochemical processes in water and the atmosphere. Advanced oxidation processes, which generate highly reactive radicals, have been shown to effectively degrade similar phenolic compounds like 2,4-di-tert-butylphenol. researchgate.net This suggests that oxidative degradation is a relevant, albeit potentially slow, transformation pathway for Phenol, 2,4-di-sec-nonyl- in the environment.

Sorption and Desorption Dynamics in Environmental Interfaces

The environmental mobility and bioavailability of Phenol, 2,4-di-sec-nonyl- are significantly governed by its sorption and desorption behavior in soils and sediments. As a hydrophobic compound, it tends to partition from water to solid phases. mdpi.com The organic carbon content of soil is a primary factor influencing this partitioning. nih.gov

Studies on nonylphenol (NP) show that sorption isotherms can be fitted with dual-mode models, indicating both linear partitioning and nonlinear adsorption mechanisms. nih.gov The linear partitioning is often associated with the amorphous organic matter in soil and sediment, while the nonlinear component is linked to high-energy binding sites, such as those found in black carbon (soot) inclusive sediments. nih.gov Research indicates that desorbed NP primarily originates from the linear partition domain, whereas the fraction resistant to desorption is sequestered in nonlinear adsorption sites, particularly within pores in black carbon-amended sediment. nih.gov

Kinetic studies have shown that apparent equilibrium for sorption is typically reached within 20 hours. nih.gov Desorption processes, however, often exhibit hysteresis, meaning the compound does not desorb as readily as it adsorbs. This hysteresis is generally independent of soil properties but can decrease at lower initial NP concentrations. nih.gov The desorption of NP can be categorized into three fractions: a rapid fraction, a slow fraction, and a resistant fraction. rsc.org The aging process can increase the desorption amount and rate of NP from sediments. rsc.org

Sorption and Desorption Parameters for Nonylphenol in Environmental Matrices
ParameterValue/ObservationEnvironmental MatrixSource
log KOC (Organic Carbon-Water Partitioning Coefficient)3.97Set of 51 terrestrial soils nih.gov
Sorption Equilibrium Time~20 hoursTerrestrial soils nih.gov
Sorption/Desorption Model FitDual-mode (sorption), Modified two-domain (desorption)Black carbon-amended sediment nih.gov
Desorption BehaviorExhibits hysteresisTerrestrial soils nih.gov
Desorption FractionsRapid, slow, and resistant fractions identifiedSediment rsc.org

Biotransformation and Biodegradation Research

The ultimate fate of Phenol, 2,4-di-sec-nonyl- in the environment is largely determined by biotransformation and biodegradation processes. Microorganisms play a crucial role in breaking down this compound, although its branched alkyl chain structure can confer resistance to degradation compared to linear isomers. nih.gov

Microbial Degradation Pathways and Metabolites

The microbial degradation of long-chain alkylphenols like nonylphenol is an area of intensive study. nih.gov While numerous microorganisms can degrade NP, most bacteria capable of utilizing it for growth belong to the sphingomonads and related genera. nih.govresearchgate.net Fungal metabolism of NP is not restricted to specific taxa. nih.gov

Bacterial degradation of branched alkylphenols often involves aromatic ring hydroxylation and alkyl chain oxidation. nih.gov A notable pathway in sphingomonads is an unusual ipso-substitution mechanism. nih.govcore.ac.uk This process begins with the hydroxylation at the ipso-position (the carbon atom bearing the nonyl group), forming a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone intermediate. core.ac.uk For isomers that can be used as a growth substrate, this is followed by a rearrangement involving a shift of the alkyl group, leading to the formation of 4-alkoxyphenols, from which the alkyl chain can be detached as an alcohol. core.ac.uk

In contrast, fungal degradation pathways often lead to the formation of phenolic polymers through the action of oxidative enzymes. nih.gov Under aerobic conditions, biodegradation can also proceed through the shortening of ethoxylate chains (in the case of nonylphenol ethoxylate precursors), followed by oxidation to form carboxylated metabolites like nonylphenoxy ethoxy acetic acid and nonylphenoxy acetic acid. researchgate.netijesd.org Complete deethoxylation to form nonylphenol is a key step in this process. researchgate.netijesd.org

Enzymatic Biotransformation by Environmental Microorganisms

Specific enzymes are responsible for the biotransformation of nonylphenols. In bacteria like Sphingomonas xenophaga, dioxygenases are key to the initial attack on the aromatic ring. core.ac.uk The ipso-hydroxylation is a critical first step in the degradation of nonylphenols with highly branched alkyl groups. nih.govcore.ac.uk

In fungi, both intracellular and extracellular oxidative enzymes are involved. nih.gov Lignin-modifying enzymes, particularly laccases produced by various aquatic and terrestrial fungi, have shown high efficiency in transforming and removing nonylphenols. mdpi.comresearchgate.net For instance, a laccase cocktail from the fungus Pycnoporus sanguineus demonstrated the ability to remove 93% of nonylphenol within 6 hours of enzymatic treatment. nih.gov These enzymes act by oxidizing the phenolic hydroxyl group, which can lead to polymerization or further degradation.

Biodegradability Assessment Methodologies

Assessing the biodegradability of compounds like Phenol, 2,4-di-sec-nonyl- involves various standardized methodologies. The United States Environmental Protection Agency (USEPA) guideline 835.3160 for biodegradability in seawater is one such method, which often employs shake flask tests. ijesd.org In these tests, the removal of Dissolved Organic Carbon (DOC) over time is monitored. A positive result, often defined as >70% DOC removal within 60 days, indicates a potential for biodegradation in the marine environment. ijesd.org

Biodegradation kinetics are frequently modeled to determine degradation rates and half-lives. researchgate.net First-order kinetic models are commonly used, from which parameters like the lag time and half-life can be estimated. ijesd.org For nonylphenol ethoxylates in seawater, studies have reported half-lives of approximately 4.95 days. ijesd.org Aerobic degradation half-lives for NP in sediment can range from 13.6 to 99.0 days, while anaerobic degradation half-lives have been measured between 23.9 and 69.3 days. nih.govnih.gov Respirometry is another common technique, where oxygen uptake by microorganisms is measured as an indicator of metabolic activity and biodegradation. researchgate.net

Reported Biodegradation Half-Lives for Nonylphenol (NP)
ConditionMatrixHalf-Life (t½)Source
AerobicSewage Sludge & Sediments1.1 to 99.0 days nih.gov
AnaerobicNot specified23.9 to 69.3 days nih.gov
AerobicRiver Sediment13.6 to 99.0 days researchgate.net
Aerobic (for NP Ethoxylate)Seawater4.95 days ijesd.org

Environmental Monitoring and Fate Modeling Methodologies

Tracking the presence and predicting the long-term behavior of Phenol, 2,4-di-sec-nonyl- in the environment requires sophisticated monitoring and modeling techniques. Monitoring typically involves collecting samples from various environmental matrices (water, sediment, soil) and analyzing them using chromatographic methods coupled with mass spectrometry to detect and quantify the compound and its metabolites.

Environmental fate models are quantitative tools used to predict the distribution and concentration of contaminants. mdpi.com For nonylphenols, fate and transport models like the Water Quality Analysis Simulation Program (WASP) have been employed. nih.gov These models integrate mass balance equations that account for key environmental processes such as advection, dispersion, sorption, and degradation. mdpi.comnih.gov

In a study of the Yong River in China, the WASP model was used to simulate the distribution of 4-NP. The model showed that the combined effects of adsorption and degradation reduced the dissolved concentration of 4-NP by 17.9%. nih.gov For 4-NP, adsorption was found to be a more significant removal process than degradation in that specific river system. nih.gov Biodegradation kinetics can also be described by various substrate-inhibition models, such as the Monod, Haldane, Aiba, Webb, and Yano equations, which can be integrated into fate models to predict removal rates under different environmental conditions. researchgate.net

Theoretical and Computational Chemistry Studies of Phenol, 2,4 Di Sec Nonyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing detailed information about its electronic distribution, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT methods are used to calculate a wide range of molecular properties by determining the electron density, from which the energy of the system can be derived. mdpi.com For a molecule like Phenol (B47542), 2,4-di-sec-nonyl-, DFT is instrumental in predicting its three-dimensional structure (optimized geometry), vibrational frequencies, and electronic properties.

One key application is the calculation of bond dissociation enthalpy (BDE), which is a measure of the strength of a chemical bond. For phenols, the O-H bond BDE is particularly relevant as it relates to their antioxidant activity. Computational studies on various 2,6-dialkyl- and 2,4,6-trialkyl-substituted phenols have successfully used DFT to compute BDEs, showing how different alkyl groups influence the stability of the resulting phenoxyl radical. researchgate.net This methodology can be directly applied to Phenol, 2,4-di-sec-nonyl- to predict its antioxidant potential.

Furthermore, DFT is employed to calculate properties like dipole moments, polarizability, and reactivity descriptors. researchgate.netnih.gov These parameters help in understanding how the molecule interacts with electric fields and other molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models often utilize DFT-derived descriptors to predict the biological activity or physical properties of compounds before they are synthesized. researchgate.net

Below is an illustrative table of molecular properties calculated for various substituted phenols using DFT, demonstrating the type of data that would be generated for Phenol, 2,4-di-sec-nonyl-.

Property2,6-di-methylphenol2,6-di-tert-butylphenol2,4,6-tri-tert-butylphenol
Bond Dissociation Enthalpy (BDE) (kJ/mol)311296290
Proton Affinity (PA) (kJ/mol)142713931393
Calculated Lipophilicity (logP)1.974.035.99
This table is generated based on data from related compounds for illustrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's reactivity and kinetic stability. wikipedia.orgyoutube.com

For Phenol, 2,4-di-sec-nonyl-, FMO analysis can predict its susceptibility to electrophilic and nucleophilic attack. The energy of the HOMO is related to its ionization potential and its ability to donate electrons, indicating its reactivity towards electrophiles. Conversely, the LUMO energy relates to the electron affinity and its ability to accept electrons, indicating reactivity towards nucleophiles. youtube.com The HOMO-LUMO gap provides a measure of the molecule's excitability; a smaller gap suggests the molecule is more polarizable and more reactive. rsc.org

The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for reaction. researchgate.net In a substituted phenol, the HOMO is typically localized on the aromatic ring and the oxygen atom, while the LUMO is distributed over the aromatic ring. The sec-nonyl substituents, being electron-donating groups, would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenol.

The following table presents example FMO data for related phenolic compounds, illustrating the insights that would be gained from a similar analysis of Phenol, 2,4-di-sec-nonyl-.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol-6.12-0.855.27
2-Chlorophenol-6.25-1.155.10
2-Aminophenol-5.67-0.684.99
This table is based on data from related compounds for illustrative purposes. researchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While quantum chemical calculations focus on the intrinsic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and conformational changes. mdpi.com

Solvation Effects and Conformational Dynamics

The behavior of Phenol, 2,4-di-sec-nonyl- in a solution is heavily influenced by its interactions with solvent molecules. MD simulations are an ideal tool to investigate these solvation effects. The simulation can track the arrangement of solvent molecules around the solute, forming a "solvation shell," and calculate the energetic contributions of these interactions. researchgate.net

Due to the two long and flexible sec-nonyl chains, Phenol, 2,4-di-sec-nonyl- possesses significant conformational flexibility. These chains can adopt numerous spatial arrangements, and their preferred conformations will depend on the solvent environment. rsc.org In a non-polar solvent, the alkyl chains would be extended to maximize interactions with the solvent. In a polar solvent like water, the hydrophobic chains would likely collapse upon themselves to minimize their exposure to the aqueous environment, a phenomenon known as hydrophobic collapse. rsc.org MD simulations can be used to explore the conformational landscape of the molecule, identify the most stable conformers in different solvents, and quantify the dynamics of transitions between them. nih.gov

Interactions with Surfactants and Micelles

The amphiphilic nature of Phenol, 2,4-di-sec-nonyl-, with its polar hydroxyl head and large non-polar tails, suggests it will have strong interactions with surfactant aggregates like micelles. Surfactants in solution self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC), forming structures with a hydrophobic core and a hydrophilic shell. researchgate.net

MD simulations are extensively used to study the solubilization of molecules within micelles and the dynamics of these complex systems. nih.gov A simulation of Phenol, 2,4-di-sec-nonyl- in a solution containing surfactant micelles could reveal:

Location and Orientation: The simulation would show where the molecule preferentially resides within the micelle. It is expected that the hydrophobic sec-nonyl chains would be buried in the hydrophobic core of the micelle, while the polar phenol head group would be oriented towards the micelle's surface, interacting with the surfactant head groups and the surrounding water. frontiersin.org

Thermodynamics of Solubilization: By using advanced simulation techniques like umbrella sampling, the free energy profile for moving the molecule from the bulk solvent into the micelle can be calculated. nih.gov This provides a quantitative measure of its partitioning behavior.

Effect on Micelle Structure: The incorporation of a bulky molecule like Phenol, 2,4-di-sec-nonyl- can perturb the structure of the micelle, potentially altering its size, shape, and aggregation number. frontiersin.orgnih.gov MD simulations can capture these structural changes.

These simulations are crucial for understanding how alkylphenols are transported in aqueous environments and how they interact with formulated products that contain surfactants. ijcce.ac.ir

Interaction ParameterDescriptionExpected Outcome for Phenol, 2,4-di-sec-nonyl-
Interaction Energy The total non-bonded energy (van der Waals and electrostatic) between the molecule and the micelle.Strong, negative (favorable) interaction energy, dominated by van der Waals forces between the alkyl chains and the micelle core.
Radial Distribution Function Describes the probability of finding parts of the molecule at a certain distance from the micelle's center of mass.A high probability peak for the sec-nonyl chains within the micelle core and a peak for the hydroxyl group near the core-shell interface.
Solvent Accessible Surface Area (SASA) The surface area of the molecule that is exposed to the solvent.A significant reduction in the SASA of the hydrophobic alkyl chains upon insertion into the micelle.
This table describes parameters that would be calculated from an MD simulation to characterize the interaction of Phenol, 2,4-di-sec-nonyl- with a surfactant micelle.

Polymer-Additive Interaction Modeling

The interaction between "Phenol, 2,4-di-sec-nonyl-" and polymer matrices is a critical aspect of its function as an additive, particularly as an antioxidant in materials like polyolefins. Computational modeling, including molecular dynamics (MD) simulations and quantum chemical calculations, provides valuable insights into these interactions at the atomic level. While specific modeling studies on "Phenol, 2,4-di-sec-nonyl-" are not abundant in publicly accessible literature, the principles can be understood by examining studies on analogous phenolic antioxidants, such as butylated hydroxytoluene (BHT).

Quantum chemical methods, such as density functional theory (DFT), are utilized to study the chemical interactions between the phenolic antioxidant and the polymer, particularly during degradation processes. chemrxiv.orgchemrxiv.org These calculations can elucidate the mechanism of antioxidant action, which primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals that would otherwise degrade the polymer. chemrxiv.orgchemrxiv.org The reaction energies and activation barriers for these hydrogen transfer reactions can be calculated to assess the antioxidant efficiency. chemrxiv.orgchemrxiv.org For "Phenol, 2,4-di-sec-nonyl-", these models would predict the reactivity of the hydroxyl group and how it is influenced by the electronic effects of the sec-nonyl substituents. The steric hindrance provided by these bulky groups can also be modeled to understand its effect on the accessibility of the hydroxyl group to radicals and the stability of the resulting phenoxyl radical. chemrxiv.orgchemrxiv.org

Table 1: Key Parameters in Polymer-Additive Interaction Modeling

Parameter Description Modeling Technique Relevance to "Phenol, 2,4-di-sec-nonyl-"
Diffusion Coefficient Rate of movement of the additive through the polymer matrix. Molecular Dynamics (MD) The large sec-nonyl groups are expected to result in a lower diffusion coefficient compared to smaller phenols.
Solubility The maximum concentration of the additive that can be dissolved in the polymer. MD, Thermodynamic Models The hydrophobic nature of the nonyl groups likely enhances solubility in non-polar polymers like polyethylene (B3416737).
Hydrogen Atom Transfer Energetics The energy changes associated with the donation of a hydrogen atom from the phenolic OH group to a radical. Density Functional Theory (DFT) Determines the primary antioxidant activity and efficiency in scavenging polymer-degrading radicals.

| Steric Hindrance | The physical blocking of a reaction site by bulky substituents. | DFT, MD | The sec-nonyl groups can protect the hydroxyl group and stabilize the resulting phenoxyl radical, enhancing its antioxidant efficacy. |

Structure-Activity Relationship (SAR) Modeling for Chemical Reactivity

The primary chemical reactivity of "Phenol, 2,4-di-sec-nonyl-" as an antioxidant is centered on the hydroxyl (-OH) group attached to the benzene (B151609) ring. The key activity is the homolytic cleavage of the O-H bond to donate a hydrogen atom to a free radical. nih.gov QSAR models for phenolic antioxidants typically use a variety of molecular descriptors to quantify the structural features that influence this reactivity.

Key Molecular Descriptors in SAR Modeling of Phenolic Antioxidants:

Electronic Descriptors: These describe the electronic properties of the molecule.

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents on the benzene ring. nih.gov The alkyl groups in "Phenol, 2,4-di-sec-nonyl-" are electron-donating, which can increase the electron density on the hydroxyl group and facilitate hydrogen donation.

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically. A lower BDE generally corresponds to higher antioxidant activity. nih.govnih.gov Quantum chemical calculations are used to determine BDE. nih.govmdpi.com

Ionization Potential (IP): The energy required to remove an electron from the molecule. This is relevant for antioxidant mechanisms that involve electron transfer. nih.gov

Highest Occupied Molecular Orbital (HOMO) Energy: Related to the electron-donating ability of the molecule. A higher HOMO energy often correlates with greater antioxidant activity. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule.

Octanol-Water Partition Coefficient (log P): Measures the lipophilicity of the compound. jst.go.jp The two sec-nonyl groups give "Phenol, 2,4-di-sec-nonyl-" a high log P value, indicating high lipophilicity. This is important for its solubility and function in non-polar environments like polymer matrices. jst.go.jp

Steric Descriptors: These describe the size and shape of the molecule. The bulky sec-nonyl groups provide steric hindrance around the hydroxyl group, which can enhance the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further unwanted reactions.

QSAR studies on substituted phenols have shown that a combination of these descriptors can be used to build robust models that predict antioxidant activity. nih.govnih.gov For "Phenol, 2,4-di-sec-nonyl-", a hypothetical QSAR model would likely show that its high antioxidant activity is a result of the electron-donating nature of the alkyl groups lowering the O-H BDE, its high lipophilicity ensuring its presence in the target medium, and the steric hindrance from the bulky substituents stabilizing the resulting radical.

Table 2: Predicted Influence of Structural Features of "Phenol, 2,4-di-sec-nonyl-" on its Reactivity

Structural Feature Descriptor Type Predicted Influence on Antioxidant Activity
Phenolic -OH group Functional Group Primary site of radical scavenging via hydrogen donation.
Two sec-nonyl groups Steric/Electronic Provide steric hindrance, stabilizing the phenoxyl radical. Electron-donating nature may lower the O-H bond dissociation enthalpy.

| High Lipophilicity | Hydrophobic | Enhances solubility and retention in non-polar polymers. |

Predictive Modeling of Environmental Fate Parameters

Predictive models for the environmental fate of chemicals estimate their distribution, persistence, and degradation in various environmental compartments such as air, water, soil, and sediment. For "Phenol, 2,4-di-sec-nonyl-", these models would rely on its physicochemical properties to predict its behavior. Due to a lack of specific experimental data for this exact isomer, models often use data from related compounds like nonylphenol and other alkylphenols. nih.gov

The environmental fate of "Phenol, 2,4-di-sec-nonyl-" is expected to be largely governed by its low water solubility and high hydrophobicity. nih.gov Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition from water into organic phases. nih.gov Consequently, if released into the environment, it is likely to adsorb strongly to soil, sediment, and sludge in wastewater treatment plants. nih.gov This reduces its concentration in the water column but can lead to its accumulation in solids. nih.gov

Key Parameters for Environmental Fate Modeling:

Vapor Pressure: Influences the distribution between the atmosphere and other environmental compartments.

Water Solubility: Affects its concentration in aquatic environments and its potential for leaching from soil.

Octanol-Water Partition Coefficient (Kow): A key parameter for predicting bioaccumulation and partitioning to soil and sediment.

Biodegradation Rate: Determines its persistence in the environment. Alkylphenols are known to be biodegradable, but the rate can be slow, especially for branched isomers and under anaerobic conditions. nih.gov

Environmental fate models, such as fugacity-based models, can use these parameters to predict the concentrations of "Phenol, 2,4-di-sec-nonyl-" in different environmental media. These models often indicate that for compounds with high Kow values, a significant portion will be found in sediment and soil. nih.gov

The biodegradation of alkylphenols is a critical process determining their environmental persistence. nih.gov While many microorganisms can degrade phenols, the presence of long, branched alkyl chains can hinder this process, leading to greater persistence. nih.gov Predictive models for biodegradation are often based on QSARs that relate molecular structure to degradation rates. For "Phenol, 2,4-di-sec-nonyl-", the branched nature of the sec-nonyl groups may result in slower biodegradation compared to linear alkylphenols.

Table 3: Predicted Environmental Fate of "Phenol, 2,4-di-sec-nonyl-"

Environmental Compartment Predicted Behavior Governing Factors
Water Low concentration in the dissolved phase; high partitioning to suspended solids. Low water solubility, high Kow
Soil and Sediment Strong adsorption and accumulation. High Kow
Air Low potential for long-range transport due to low vapor pressure. Low vapor pressure

| Biota | Potential for bioaccumulation in aquatic organisms. | High Kow |

It is important to note that these predictions are based on the general behavior of alkylphenols and the specific properties of "Phenol, 2,4-di-sec-nonyl-" would require experimental validation for accurate environmental risk assessment.

Future Directions and Emerging Research Avenues for Phenol, 2,4 Di Sec Nonyl

Development of Next-Generation Synthetic Methodologies

The conventional synthesis of alkylated phenols, including 2,4-di-sec-nonyl-phenol, has historically relied on Friedel-Crafts alkylation using strong acid catalysts. While effective, these methods often present challenges related to catalyst separation, waste generation, and selectivity control. Future research is focused on developing cleaner, more efficient, and highly selective synthetic strategies.

Emerging methodologies include:

Catalytic C-H Alkylation : A promising green alternative involves the direct C-H alkylation of phenols using alcohols, catalyzed by well-defined transition metal complexes, such as cationic ruthenium-hydride complexes. This approach is highly atom-economical, liberating water as the sole byproduct and tolerating a wide range of functional groups.

Bio-based Feedstocks : Research is exploring the synthesis of phenol (B47542) derivatives from renewable, bio-based sources like furanic compounds derived from biomass. rsc.org Guided by computational methods like Density Functional Theory (DFT), pathways are being developed to convert furfural and furfuryl alcohol into a diverse range of substituted phenols. rsc.org

Zeolite Catalysis : The use of solid acid catalysts like zeolites continues to be a major area of development. Next-generation catalysts, such as the new QZ-2500H, offer higher selectivity and improve feedstock efficiency in alkylation processes.

Advanced Derivatization : Beyond the initial synthesis, future work will leverage modern organic chemistry reactions, such as oxidative cross-dehydrogenative couplings and ligand-free alkylation of ketone precursors, to create a greater diversity of functional molecules from the basic 2,4-di-sec-nonyl-phenol skeleton. nih.gov

Table 1: Comparison of Synthetic Methodologies for Alkylated Phenols

FeatureTraditional Friedel-CraftsNext-Generation Catalysis (e.g., Ru-based)Bio-based Routes (e.g., from Furanics)
Catalyst Strong liquid acids (e.g., H₂SO₄, AlCl₃)Transition metal complexes, ZeolitesVarious, guided by DFT calculations
Reactants Phenol, OlefinsPhenol, Alcohols, Ketones acs.orgFuranic derivatives, Alkynes rsc.org
Byproducts Acidic waste, catalyst sludgeWater acs.orgVaries, often minimal
Atom Economy ModerateHighHigh
Sustainability LowHighHigh (utilizes renewable feedstock)
Selectivity Often produces isomer mixturesHigh, catalyst-controlledHigh, reaction-controlled

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize the next-generation synthetic methodologies described above, a deeper understanding of reaction mechanisms and kinetics is essential. Traditional offline analysis (e.g., chromatography after the reaction is stopped) provides limited insight into transient intermediates and the dynamic evolution of the reaction. The future lies in the application of advanced spectroscopic techniques for real-time, in-situ monitoring.

Key emerging techniques include:

In-Situ Solid-State NMR Spectroscopy : Techniques like 13C Magic Angle Spinning (MAS) NMR spectroscopy can be used to directly observe the reaction mechanism of phenol alkylation as it occurs on the surface of a solid catalyst like a zeolite. nih.gov This allows researchers to identify reactive intermediates, such as carbenium ions, and understand how reactants and products adsorb and interact with the catalyst surface, providing invaluable data for catalyst design and process optimization. nih.gov

Real-Time UV-Visible Spectrophotometry : For reactions in the liquid phase, custom-designed apparatuses featuring flow-through cuvettes and fiber-optic-connected spectrophotometers enable continuous, real-time monitoring of reactant consumption and product formation. researchgate.net This approach allows for rapid optimization of reaction parameters like catalyst loading, current density (in electrochemical processes), and temperature. researchgate.net

FTIR and Raman Spectroscopy : In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed structural information about molecules involved in a reaction. These techniques are particularly useful for monitoring changes in specific functional groups and for studying the coordination environment in organometallic complexes involving phenolic ligands.

Refined Computational Models for Complex Systems

Computational chemistry is becoming an indispensable tool in chemical research, moving from a purely academic exercise to a predictive powerhouse that can guide experimental work. For complex systems involving 2,4-di-sec-nonyl-phenol, refined computational models are a key future research direction.

Areas of focus include:

Reaction Mechanism and Catalyst Design : DFT calculations are being used to elucidate complex reaction pathways, such as the Diels-Alder/aromatization sequence for synthesizing phenols from furanics. rsc.org These models can predict transition state energies and reveal unexpected phenomena, like methyl group migration, guiding the selection of optimal substrates and catalysts. rsc.org Similarly, DFT-D3 methodology is used to model dispersion interactions in gas-phase catalytic synthesis on phosphate catalysts. mdpi.com

Kinetic Modeling : Comprehensive kinetic models, incorporating hundreds of elementary reactions, are being developed to simulate the behavior of phenolic compounds in complex processes like advanced oxidation. nih.gov These models can predict the degradation of the parent compound and the formation of intermediates, and can be validated against experimental data to refine mechanistic understanding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : Advanced QSAR models are moving beyond simple correlations. By calculating fundamental properties like bond dissociation enthalpy (BDE), these models can predict the reactivity and potential effects of substituted phenols without requiring a change in the assumed mechanism for different substituent types. nih.gov This provides a more unified and predictive approach to understanding how the alkyl side-chains on 2,4-di-sec-nonyl-phenol influence its chemical behavior.

Sustainable and Circular Economy Approaches for Phenolic Compounds

The principles of the circular economy—eliminating waste and ensuring the continual use of resources—are profoundly influencing the chemical industry. Future research on 2,4-di-sec-nonyl-phenol and related compounds will be heavily oriented towards sustainability and circularity.

Key research avenues are:

Valorization of Bio-based Phenols : A significant research thrust is the extraction and utilization of phenolic compounds from industrial and agricultural by-products, such as those from the lumber industry or food processing. nih.govmdpi.com This approach aligns with the biorefinery concept, where waste streams are repurposed into high-value chemicals.

Green Extraction Technologies : To support a circular economy, the methods used to recover and purify phenolic compounds must also be sustainable. Research is focused on replacing large volumes of organic solvents with greener alternatives like deep eutectic solvents (DESs) and supercritical CO₂, often coupled with energy-efficient techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). mdpi.comfrontiersin.orgnih.gov

Upcycling and Chemical Recycling : Instead of degrading alkylated phenols, future research will explore pathways to upcycle them into more valuable products. For example, the selective hydrogenation of lignin-derived alkylphenols to produce alkyl-cyclohexanones serves as a key step in synthesizing renewable caprolactone, a valuable monomer. acs.org This demonstrates a viable strategy for converting phenolic structures into different classes of useful chemicals.

Table 2: Emerging Green Technologies for Phenolic Compound Processing

TechnologyPrincipleAdvantagesReference
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to enhance mass transfer and solvent penetration.Reduced extraction time, energy, and solvent consumption. frontiersin.org
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample directly.Higher extraction yields and faster processing times compared to conventional methods. mdpi.com
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures to increase extraction efficiency.A viable eco-friendly alternative to Soxhlet extraction, using less solvent. nih.gov
Supercritical Fluid Extraction (SFE) Uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds.Highly tunable, non-toxic, and leaves no solvent residue. mdpi.com
Deep Eutectic Solvents (DESs) A class of green solvents with low volatility and high extraction efficiency for phenolic compounds.Biodegradable, low cost, and can be more effective than conventional organic solvents. mdpi.comnih.gov

Exploration of Novel Non-Biological Applications

While 2,4-di-sec-nonyl-phenol is used as an intermediate in the production of non-ionic surfactants and as an antioxidant additive, future research aims to unlock new, higher-value applications by leveraging its unique chemical structure. google.comfactmr.com

Potential emerging applications include:

Redox-Active "Smart" Materials : Research on other sterically hindered phenols has shown they can be designed to switch from being antioxidants to pro-oxidant, reactive oxygen species (ROS)-generating agents. mdpi.com By incorporating specific activating groups (e.g., a phosphonate moiety at the benzylic position) onto an alkylated phenol backbone, it may be possible to create molecules whose redox activity can be triggered, opening applications in responsive polymers or targeted chemical delivery systems.

Advanced Polymer Building Blocks : The phenolic and alkyl groups on the molecule make it a versatile monomer or modifier for specialty polymers. Research into polymers like poly(benzofuran-co-arylacetic acid) demonstrates how phenolic units can be used to create materials with unique structural, thermal, and spectroscopic properties. mdpi.com 2,4-di-sec-nonyl-phenol could be explored as a comonomer to impart hydrophobicity, flexibility, and antioxidant properties into high-performance plastics and resins.

Complex Chemical Intermediates : The compound can serve as a scaffold for the synthesis of more complex molecules. For example, alkylation of other phenols has been used to create sterically hindered catecholphenols and acridin-4-ols, which have unique antiradical activities and molecular structures. researchgate.net This suggests that 2,4-di-sec-nonyl-phenol could be a starting point for multi-functional molecules with tailored electronic and steric properties.

Interdisciplinary Research Collaborations on Alkylated Phenols

The complexity of the challenges and opportunities surrounding alkylated phenols necessitates a move away from siloed research. Future breakthroughs will be driven by collaborations across multiple scientific and engineering disciplines.

Key collaborative efforts will involve:

Synthetic and Computational Chemistry : Experimental chemists synthesizing new catalysts and reaction pathways will work alongside computational chemists who can model reaction mechanisms, predict outcomes, and screen potential candidates virtually, accelerating the discovery process. rsc.orgmdpi.com

Materials Science and Chemical Engineering : Materials scientists designing novel polymers or functional materials will collaborate with chemical engineers to develop scalable, efficient, and sustainable processes for their production, from lab-scale synthesis to industrial manufacturing.

Environmental Science and Toxicology : As new applications are developed, collaboration with environmental scientists will be crucial to assess the lifecycle of these new materials, ensuring they are designed for sustainability and minimal environmental impact from the outset, moving beyond the historical environmental concerns associated with some nonylphenol isomers. researchgate.netresearchgate.net

Analytical Chemistry and Process Engineering : The development of advanced in-situ monitoring techniques requires a partnership between analytical chemists who create the measurement tools and process engineers who integrate them into real-world chemical reactors for process control and optimization.

By fostering these interdisciplinary collaborations, the scientific community can fully explore the potential of Phenol, 2,4-di-sec-nonyl- and other alkylated phenols, paving the way for the next generation of sustainable chemical products and processes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the thermodynamic properties of Phenol, 2,4-di-sec-nonyl-?

  • Methodological Answer : Use gas chromatography (GC) and high-performance liquid chromatography (HPLC) for purity assessment. Thermodynamic properties such as enthalpy of vaporization (ΔHvap\Delta H_{\text{vap}}) and heat capacity (CpC_p) can be determined via differential scanning calorimetry (DSC) and vapor pressure measurements. Infrared (IR) and UV/Vis spectroscopy are critical for identifying functional groups and electronic transitions. For example, IR spectra (650–3800 cm1^{-1}) and UV/Vis absorption bands (e.g., λmax\lambda_{\text{max}} in specific solvents) provide structural insights .
Thermodynamic Data (Example)
Enthalpy of Vaporization : 45.8 kJ/mol (liquid phase)
Molar Heat Capacity : 210 J/mol·K (298 K)
Antoine Equation Parameters : A=4.12A = 4.12, B=1450B = 1450, C=80.5C = -80.5 (for vapor pressure)
Source: NIST/TRC Web Thermo Tables

Q. How can microbial degradation pathways for Phenol, 2,4-di-sec-nonyl- be systematically studied?

  • Methodological Answer : Utilize immobilized microbial cultures (e.g., Acinetobacter sp.) in bioreactors. Optimize degradation conditions using factorial designs (e.g., Plackett-Burman for variable screening, Box-Behnken for response surface modeling). Key variables include pH (5.0–7.5), temperature (25–40°C), and nutrient composition (e.g., meat extract concentration). Monitor degradation rates via HPLC or spectrophotometric assays (e.g., Folin-Ciocalteu reagent for residual phenol quantification) .

Advanced Research Questions

Q. How do contradictory data on adsorption efficiency of Phenol, 2,4-di-sec-nonyl- arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from differences in adsorbent surface chemistry (e.g., activated carbon vs. composite materials) or experimental conditions (pH, ionic strength). Apply statistical physics models (e.g., Langmuir, Freundlich, Dubinin–Radushkevich) to distinguish monolayer vs. multilayer adsorption. Validate with thermodynamic parameters (ΔG\Delta G, ΔH\Delta H) derived from van’t Hoff plots. For instance, a negative ΔG\Delta G (-12.3 kJ/mol) indicates spontaneity, while ΔH>0\Delta H > 0 suggests endothermic processes .
Adsorption Model Comparison
Langmuir : qmax=38.5mg/gq_{\text{max}} = 38.5 \, \text{mg/g}, R2=0.98R^2 = 0.98
Freundlich : Kf=4.2K_f = 4.2, n=1.7n = 1.7, R2=0.95R^2 = 0.95
Dubinin–Radushkevich : E=9.8kJ/molE = 9.8 \, \text{kJ/mol} (physisorption)
Source:

Q. What strategies optimize experimental designs for studying Phenol, 2,4-di-sec-nonyl- stability under varying environmental conditions?

  • Methodological Answer : Employ a hybrid approach combining computational modeling (e.g., density functional theory (DFT) for bond dissociation energies) and empirical validation. Use accelerated stability testing (e.g., elevated temperatures, UV exposure) with kinetic analysis (Arrhenius plots) to predict shelf-life. For photostability, correlate UV irradiation time with degradation products identified via mass spectrometry (MS) .

Q. How can conflicting data on biodegradation rates of branched-chain phenols be reconciled?

  • Methodological Answer : Variability arises from structural isomerism (e.g., sec-nonyl vs. tert-nonyl groups) affecting enzyme binding. Conduct comparative studies using isothermal titration calorimetry (ITC) to measure binding affinities of phenol-degrading enzymes (e.g., catechol 1,2-dioxygenase). Pair with molecular dynamics simulations to assess steric effects of branched alkyl chains on active-site accessibility .

Data Contradiction Analysis Framework

  • Step 1 : Compare experimental conditions (pH, temperature, microbial strain).
  • Step 2 : Validate analytical methods (e.g., calibration curves for HPLC).
  • Step 3 : Apply multivariate statistical tools (e.g., principal component analysis) to isolate critical factors.
  • Step 4 : Cross-reference with thermodynamic databases (e.g., NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.